3-(Phenylthio)acrylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Phenylthio)acrylic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiol with acrylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. The mixture of cis and trans isomers is often produced, which can be separated and purified through various techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound. Safety measures and environmental considerations are also important factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
3-(Phenylthio)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity and can be used in studies related to enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)acrylic acid involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, protein binding, or other biochemical processes.
Comparison with Similar Compounds
3-(Phenylthio)acrylic acid can be compared with other similar compounds, such as:
3-(Phenylthio)propionic acid: Similar structure but with a saturated carbon chain.
3-(Phenylthio)acrylonitrile: Contains a nitrile group instead of a carboxylic acid.
Phenylthioacetic acid: Lacks the double bond present in this compound.
Properties
Molecular Formula |
C9H8O2S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11) |
InChI Key |
QCLSYKCZWZYPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC(=O)O |
Origin of Product |
United States |
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